Hoechst 34580: A Technical Guide for Cell Biology Applications
Hoechst 34580: A Technical Guide for Cell Biology Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that is a cornerstone in cell biology for visualizing and quantifying DNA.[1][2] As a member of the bisbenzimide family, it binds with high specificity to the minor groove of double-stranded DNA (dsDNA), exhibiting a marked preference for Adenine-Thymine (A-T) rich regions.[1][] This binding event leads to a significant enhancement of its fluorescence, making it an excellent probe for staining the nuclei of both live and fixed cells.[1][][4] Its utility spans a wide range of applications, including fluorescence microscopy, flow cytometry for cell cycle analysis, and the identification of apoptotic cells.[1][][5] Compared to other nuclear stains like DAPI, Hoechst dyes are generally less toxic, which is a crucial advantage for live-cell imaging.[1]
Core Mechanism of Action
The fluorescence of Hoechst 34580 is intrinsically linked to its interaction with dsDNA. In an aqueous solution, the unbound dye has minimal fluorescence. However, upon binding to the minor groove of DNA, the molecule becomes more rigid and is protected from non-radiative decay pathways, resulting in a substantial increase in its quantum yield. This binding is non-intercalating and shows a strong preference for sequences containing at least three consecutive A-T base pairs.[6] The fluorescence intensity is also influenced by the pH of the solvent, with an increase observed at higher pH levels.[1][7]
Quantitative Data Summary
The spectral properties and other quantitative data for Hoechst 34580 are summarized below. These values are crucial for designing experiments and setting up imaging equipment.
| Property | Value | Reference(s) |
| Excitation Maximum (DNA-Bound) | 368 - 392 nm | [5][6][8][9] |
| Emission Maximum (DNA-Bound) | 437 - 440 nm | [1][5][10][11] |
| Excitation Maximum (Unbound) | ~350 nm | [12] |
| Emission Maximum (Unbound) | 510 - 540 nm | [1][12] |
| Molecular Weight | 451.57 g/mol | [12] |
| CAS Number | 23555-00-2 | [12] |
| Typical Staining Concentration | 0.1 - 10 µg/mL | [1][13] |
| Solubility | Water, DMSO, DMF | [6][12] |
Key Applications and Experimental Protocols
Hoechst 34580 is a versatile dye used in several fundamental cell biology techniques.
Nuclear Staining in Microscopy
It serves as a reliable nuclear counterstain in both live and fixed cells, often used in multicolor imaging experiments to delineate the nucleus from other cellular compartments.
Protocol: Staining of Live Adherent Cells for Fluorescence Microscopy
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Staining Solution Preparation: Immediately before use, dilute a stock solution of Hoechst 34580 to a final working concentration of 1-5 µg/mL in a complete cell culture medium.[8][13]
-
Staining: Remove the existing medium from the cells and add the Hoechst staining solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.[8] The optimal time may vary by cell type.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove unbound dye.[13]
-
Imaging: Add fresh, pre-warmed medium to the cells and proceed with imaging using a fluorescence microscope equipped with a UV excitation source (e.g., ~370 nm) and a blue emission filter (e.g., ~440 nm).
Protocol: Staining of Fixed Cells for Fluorescence Microscopy
-
Cell Culture: Grow cells on sterile glass coverslips.
-
Fixation: Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes at room temperature).
-
Washing: Wash cells twice with PBS.
-
Permeabilization (Optional but Recommended): If other intracellular targets are being stained, permeabilize cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes). Wash twice with PBS.
-
Staining Solution Preparation: Dilute a stock solution of Hoechst 34580 to a final working concentration of 0.5-2 µg/mL in PBS.[8][13]
-
Staining: Add the staining solution to the cells and incubate for at least 15 minutes at room temperature, protected from light.[8][13]
-
Washing: Aspirate the staining solution and wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslip onto a microscope slide using an appropriate mounting medium and image as described for live cells.
Cell Cycle Analysis by Flow Cytometry
Hoechst 34580 staining intensity is directly proportional to DNA content, allowing for the discrimination of cell populations in different phases of the cell cycle (G0/G1, S, and G2/M).[][5]
Protocol: Staining of Live Cells for DNA Content Analysis
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a density of 1 x 10⁶ cells/mL.[13]
-
Staining Solution: Resuspend the cells in a complete culture medium containing 1-10 µg/mL of Hoechst 34580.[13][14] The optimal concentration should be determined empirically for the specific cell type.
-
Incubation: Incubate the cell suspension for 15-60 minutes at 37°C, protected from light.[14]
-
Washing: Pellet the cells by centrifugation (e.g., 400 x g for 4 minutes) and aspirate the supernatant.[13]
-
Final Resuspension: Resuspend the cell pellet in a suitable buffer for flow cytometry, such as PBS or stain buffer.
-
Analysis: Analyze the samples on a flow cytometer equipped with a UV or violet (405 nm) laser for excitation.[6][15] Collect the blue fluorescence emission to generate a DNA content histogram.
Apoptosis Detection
A key hallmark of apoptosis is chromatin condensation, leading to the formation of compact, pyknotic nuclei. These nuclei stain more brightly with Hoechst 34580, allowing for the identification and quantification of apoptotic cells via microscopy.[1]
Cell Proliferation (BrdU Quenching)
Hoechst 34580 is effectively used in conjunction with Bromodeoxyuridine (BrdU) to monitor cell cycle progression. When BrdU, a thymidine analog, is incorporated into newly synthesized DNA, it deforms the minor groove.[1][6] This prevents optimal binding of Hoechst 34580 and quenches its fluorescence.[1][6][13] This phenomenon allows researchers to distinguish between cells that have and have not replicated their DNA during a BrdU pulse.
Advanced Applications
Recent studies have explored novel uses for Hoechst dyes beyond conventional DNA staining. Notably, Hoechst 34580 has been identified as a potential therapeutic agent in Alzheimer's disease research, where it has been shown to inhibit the formation of amyloid-beta (Aβ) fibrils with an IC50 of approximately 0.86 µM.[16][17]
Conclusion
Hoechst 34580 remains an indispensable tool in cell biology. Its cell permeability, specificity for DNA, and bright blue fluorescence make it a robust and versatile reagent for a multitude of applications, from basic nuclear visualization and cell cycle analysis to more advanced studies of cell proliferation and apoptosis. Its relatively low cytotoxicity is a significant advantage for experiments involving live cells. A thorough understanding of its spectral properties and adherence to optimized protocols are key to obtaining reliable and high-quality data in research and drug development settings.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. pubcompare.ai [pubcompare.ai]
- 4. Hoechst stain - Wikipedia [en.wikipedia.org]
- 5. glpbio.com [glpbio.com]
- 6. biotech.illinois.edu [biotech.illinois.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hoechst 34580 [bdbiosciences.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Spectrum [Hoechst 34580] | AAT Bioquest [aatbio.com]
- 11. app.fluorofinder.com [app.fluorofinder.com]
- 12. apexbt.com [apexbt.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Hoechst 34580 [bdbiosciences.com]
- 15. Hoechst 34580 *CAS 911004-45-0* | AAT Bioquest [aatbio.com]
- 16. Discovery of DNA dyes Hoechst 34580 and 33342 as good candidates for inhibiting amyloid beta formation: in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
